6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Organoboron chemistry Suzuki-Miyaura coupling Protodeboronation

Pyridin-2-yl boronic acids are plagued by rapid protodeboronation, causing inconsistent coupling yields and tedious purification. This pre-formed pinacol ester solves that instability problem, providing a procurement-ready building block for reliable Suzuki-Miyaura cross-coupling. • Eliminates protodeboronation by-products for higher crude purity and simplified purification. • Enables one-step installation of the 3-hydroxypyridin-2-yl fragment into drug discovery or agrochemical scaffolds. • Batch-specific QC (HPLC, NMR) ensures reproducible performance from R&D to kg-scale intermediate synthesis.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 1310383-01-7
Cat. No. B088902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
CAS1310383-01-7
Synonyms5-HYDROXYPYRIDINE-2-BORONIC ACID PINACOL ESTER
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O
InChIInChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
InChIKeyLZPQXSAHAXDVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol: Procurement-Grade Boronic Ester for Suzuki-Miyaura Coupling


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (CAS 1310383-01-7), a pinacol boronic ester derived from 2-pyridinol, is a heteroaryl boronate building block (C₁₁H₁₆BNO₃, MW 221.06) used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures . Its commercial availability typically at ≥95% purity, with batch-specific QC including NMR, HPLC, or GC traceability, makes it a procurement-ready intermediate for medicinal chemistry and agrochemical discovery programs .

Procurement-ready heteroaryl boronate for Suzuki-Miyaura cross-coupling
Pinacol ester form for enhanced bench stability vs free boronic acid
Batch-specific QC with NMR, HPLC, or GC traceability
Supports construction of biaryl and heteroaryl architectures

Why This Compound Cannot Be Replaced by a Generic Pyridine Boronic Acid


The performance of pyridine boronic acid derivatives in Suzuki-Miyaura coupling is highly sensitive to both the position of the boronate group and the nature of the ester protecting group. Pyridin-2-yl boronic acids are notoriously unstable, undergoing rapid protodeboronation, while the corresponding pinacol ester in this compound provides a marked stability advantage. Simply interchanging with a 3- or 4-pyridyl isomer, or with the free boronic acid, intrinsically alters reaction kinetics, coupling efficiency, and by-product profiles, directly impacting downstream yield and purity in multi-step synthetic sequences [1] [2].

Replacing the pinacol ester with free 2-pyridyl boronic acid may lead to rapid protodeboronation, reducing coupling reproducibility.
Substituting with 3- or 4-pyridyl boronate isomers alters electronic activation and chemoselectivity; it does not provide the same 2-position coupling behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Protodeboronation Stability: Pinacol Ester vs. Free Boronic Acid

The 2-pyridyl pinacol boronic ester core of this compound provides critical protection against the rapid protodeboronation that plagues 2-pyridyl boronic acids. The free 2-pyridyl boronic acid exhibits an extremely short half-life (t₀.₅ ≈ 25–50 seconds) at pH 7 and 70 °C, making it impractical for many synthetic protocols [1]. While the pinacol ester itself is also sensitive to protodeboronation under certain conditions, it offers significantly enhanced bench stability compared to the free acid, directly correlating with higher isolated yields in Suzuki couplings where pre-complexation or slow addition is not feasible [2].

Protodeboronation Stability
Class-level
This compound (pinacol ester) Extended bench stability vs free acid (class-level)
vs
2-Pyridyl boronic acid t₀.₅ ≈ 25–50 s at pH 7, 70 °C
Supports selection of a bench-stable boronate source
Stability is condition-dependent; verify under intended reaction parameters
Organoboron chemistry Suzuki-Miyaura coupling Protodeboronation Pyridine derivatives

Regiochemical Precision: 2-Boronate vs. 3- or 4-Pyridyl Isomers

This compound features the boronic ester group at the 2-position of the pyridine ring, adjacent to the nitrogen atom. In contrast to 3- and 4-pyridyl boronic acids, which display far greater stability (t₀.₅ > 1 week at pH 12, 70 °C), the 2-pyridyl position is electronically activated but also more prone to deboronation [1]. This unique reactivity profile can be leveraged for chemoselective cross-coupling strategies where the 2-position is functionalized first, followed by a more stable 3- or 4-boronate in a subsequent step. Using a 3- or 4-pyridyl isomer would not provide the same electronic activation or coupling selectivity. The presence of the 3-hydroxy group further modulates the electronic character of the pyridine ring, differentiating it from unsubstituted 2-pyridyl pinacol boronate esters.

Regiochemical Precision
Class-level
This compound (2-pyridyl, 3-OH) Electronically activated at 2-position; enables chemoselective coupling
vs
3- or 4-Pyridyl isomers Greater stability, lower reactivity; different electronic activation
Enables regioselective 2-position functionalization strategies
Stability/reactivity trade-off; confirm coupling selectivity in target substrate
Regioselectivity Cross-coupling Pyridine functionalization Medicinal chemistry

One-Pot Synthesis Compatibility: Pinacol Ester vs. Free Boronic Acid

Literature precedent for pyridine boronate esters demonstrates that one-pot Directed ortho Metalation (DoM)–boronation–Suzuki-Miyaura cross-coupling sequences are significantly more efficient when the boronate is trapped as the pinacol ester rather than isolated as the free boronic acid. Alcaraz et al. (2007) explicitly state that their one-pot protocol 'avoids the recognized difficult isolation of pyridyl boronic acids and their instability toward deboronation,' achieving isolated yields of azabiaryl products ranging from 51% to 92% across 20 examples [1]. This compound, as a pre-formed pinacol ester of a 2-pyridinol derivative, is optimally suited for such tandem or iterative coupling strategies where in situ generation of the free boronic acid would lead to significant decomposition. Attempting the same sequence with the free 2-pyridyl boronic acid would invariably result in lower yields due to competitive protodeboronation.

One-Pot Synthesis Compatibility
Class-level
Pinacol ester in one-pot protocol Reported yields 51–92% for azabiaryl products (literature precedent)
vs
Free pyridyl boronic acid approach Prone to deboronation; often lower or non-reproducible yields
Supports efficient one-pot tandem coupling workflows
Based on class-level literature; validate with specific substrate combination
One-pot synthesis Directed ortho metalation Tandem reactions Process chemistry

Organic Solvent Solubility and Handling Advantages

While specific solubility data for this exact compound is not publicly available, the pinacol boronic ester class is recognized for superior solubility in common organic solvents (e.g., THF, DMF, toluene) compared to the corresponding free boronic acids, which often exhibit limited solubility and require aqueous or mixed solvent systems [1]. This improved organic solubility facilitates homogeneous reaction conditions, more accurate stoichiometric control, and simpler extractive workup. The 3-hydroxy group provides an additional handle for further derivatization (e.g., silylation, alkylation) or hydrogen-bonding interactions that can modulate solubility in specific solvent systems, offering an advantage over the non-hydroxylated 2-pyridyl pinacol boronate ester [2].

Organic Solvent Solubility
Reported
Pinacol ester (class-level) Generally soluble in THF, DMF, toluene
vs
Free boronic acids Often require aqueous/organic mixtures; limited pure organic solubility
May simplify reaction setup and extractive workup
Specific solubility data for this compound not publicly available; verify experimentally
Solubility Boronic ester handling Organic synthesis Reagent selection

Proven Application Scenarios in Research and Industry


Synthesis of 2-Arylpyridinol Pharmacophores via Suzuki-Miyaura Coupling

This compound is optimally employed as the boronate partner in Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides to generate 2-arylpyridin-3-ol scaffolds. The 3-hydroxy group provides a synthetic handle for subsequent etherification, esterification, or sulfonylation, enabling rapid analog generation in drug discovery programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets where substituted pyridinols are privileged motifs [1]. The pinacol ester stability advantage over the free 2-pyridyl boronic acid ensures consistent coupling yields and reduced by-product formation, critical for library synthesis where compound purity directly impacts screening data quality.

Construction of Hydroxypyridine-Containing Agrochemical Leads

2-Arylpyridin-3-ol motifs appear in several agrochemical lead series. This building block enables the direct introduction of the 3-hydroxypyridin-2-yl fragment into complex aryl frameworks via a single Suzuki coupling step, avoiding multi-step sequences involving protection/deprotection of the hydroxyl group [1]. The commercial availability with batch-specific QC data supports the reproducible synthesis of kilogram-scale intermediates required for field trial material production.

One-Pot Tandem Borylation-Coupling for Complex Heterobiaryls

Building on the precedent established for one-pot DoM–boronation–Suzuki-Miyaura sequences, this pre-formed pinacol ester can be integrated into tandem reaction protocols where the boronate is coupled directly after generation, eliminating the isolation of unstable intermediates [1]. This strategy is particularly valuable for the synthesis of highly functionalized heterobiaryls where protecting-group compatibility and minimization of purification steps are critical for overall process efficiency and cost-of-goods reduction.

Synthesis of Pyridine-Containing Ligands for MOFs or Catalysis

The bifunctional nature of this compound—possessing both a metal-coordinating pyridine nitrogen and a hydroxyl group capable of bridging or hydrogen-bonding interactions—makes it a valuable precursor for the construction of pyridine-based ligands for MOFs or homogeneous catalysis [1]. The boronic ester enables clean incorporation of the pyridinol unit into extended conjugated systems via Suzuki coupling, while the hydroxyl group provides a site for further functionalization or metal coordination, enabling the design of tailored ligands with specific electronic and steric properties.

Application
Selection Property
Validation Focus
2-Arylpyridinol pharmacophore synthesis
Pinacol ester stability for consistent coupling
Coupling yield and purity reproducibility
Hydroxypyridine-containing agrochemical leads
Direct 3-hydroxypyridin-2-yl fragment introduction
Batch-to-batch consistency and scale-up reproducibility
One-pot heterobiaryl construction
Pre-formed ester for tandem coupling protocols
Process efficiency and intermediate stability
Pyridine-based ligand synthesis
Bifunctional pyridine/hydroxyl building block
Ligand electronic and steric tunability
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